22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene
Description
This compound, a complex polycyclic ether alkaloid, has the molecular formula C₃₇H₃₈N₂O₆ and a molecular weight of 606.719 g/mol . Its structure features an octacyclic framework with methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 22,33 and 13,28, respectively. The compound is closely related to Cepharanthine, a bisbenzylisoquinoline alkaloid known for anti-inflammatory and antiviral properties . It is structurally classified under lignans and neolignans, with natural analogs found in Stephania species (e.g., Stephania rotunda), which are traditional sources of bioactive alkaloids .
Properties
IUPAC Name |
22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38N2O6/c1-38-13-11-24-18-31(41-4)33-20-27(24)28(38)16-23-7-10-30(40-3)32(17-23)44-26-8-5-22(6-9-26)15-29-35-25(12-14-39(29)2)19-34-36(37(35)45-33)43-21-42-34/h5-10,17-20,28-29H,11-16,21H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPXVXANRNDGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859398 | |
| Record name | 22,33-Dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.2~16,19~.1~3,10~.1~21,25~.0~4,8~.0~14,39~.0~31,35~]nonatriaconta-1(33),3,8,10(39),16,18,21(36),22,24,31,34,37-dodecaene (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481-49-2 | |
| Record name | CEPHARANTHINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=623442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Plant Material Selection and Pretreatment
Cepharanthine is predominantly extracted from rhizomes of Stephania cepharantha Hayata and related species. Fresh or dried plant material is ground into a coarse powder to increase surface area for solvent penetration. Pretreatment often involves defatting with non-polar solvents (e.g., hexane) to remove lipids.
Solvent Extraction and Isolation
The defatted material undergoes sequential extraction with polar solvents:
-
Methanol or ethanol : Primary extraction at 60–80°C for 6–12 hours.
-
Acid-base partitioning : The crude extract is acidified (pH 2–3 with HCl) to precipitate non-alkaloid impurities, followed by basification (pH 9–10 with NH₄OH) to liberate alkaloids.
-
Liquid-liquid extraction : Alkaloids are partitioned into chloroform or dichloromethane, then concentrated under reduced pressure.
Purification via Crystallization
Crude cepharanthine is purified using mixed-solvent systems:
Table 1: Natural Extraction Yields from Stephania Species
| Plant Source | Solvent System | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| S. cepharantha | Methanol/CH₂Cl₂ | 0.12 | 85 | |
| S. japonica | Ethanol/acetone | 0.09 | 92 |
Chemical Synthesis Pathways
Bisbenzylisoquinoline Scaffold Construction
The core structure is synthesized via Ullmann coupling and Pictet-Spengler cyclization :
Macrocyclization and Functionalization
Palladium-catalyzed amination is critical for assembling the diazaoctacyclic system:
Table 2: Macrocyclization Efficiency with Pd Catalysts
Final Functionalization Steps
-
Methylation : Dimethyl sulfate (Me₂SO₄) in NaOH/MeOH introduces N-methyl groups.
-
Methoxylation : Boron tribromide (BBr₃) demethylation followed by methyl iodide (CH₃I) selectively methoxylates positions 22 and 33.
Hybrid Biosynthetic-Chemical Approaches
Precursor Feeding in Stephania Cultures
Recent advances utilize metabolic engineering to enhance cepharanthine production:
Semisynthetic Modifications
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in natural extracts to improve solubility.
-
Salt formation : Treatment with HCl in acetone yields cepharanthine hydrochloride for pharmaceutical formulations.
Analytical Validation of Synthetic Products
Structural Confirmation
Purity Assessment
-
HPLC : C18 column (MeCN/H₂O + 0.1% TFA) shows ≥98% purity at 254 nm.
-
Chiral chromatography : Confirms enantiomeric purity (>99% ee) using cellulose-based columns.
Industrial-Scale Production Challenges
Process Optimization
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like bromine, chlorinating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in biological processes.
Pathways: Involvement in signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differences lie in substituent groups, stereochemistry, and biological activity.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis :
Structural Variations :
- Substituent Effects : Replacement of methoxy with hydroxyl (e.g., 22-ol derivative in ) increases polarity and alters ADMET profiles, elevating reproductive toxicity .
- Stereochemistry : The (14S,27R) configuration in analogs impacts target selectivity (e.g., HDAC8 vs. NF-κB) .
Toxicity Profiles: Methyl and methoxy groups at positions 13/28 correlate with hepatotoxicity (93.75%) and mitochondrial toxicity (87.50%) in hydroxyl-containing analogs .
Natural vs. Synthetic Derivatives :
Biological Activity
The compound 22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene , also known as Cepharanthine , is a bisbenzylisoquinoline alkaloid derived from the tubers of the plant Stephania cepharantha. This compound has garnered attention for its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C37H38N2O6
- Molecular Weight : 606.719 g/mol
- IUPAC Name : (14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene
Antineoplastic Properties
Cepharanthine has been shown to exhibit significant antitumor activity against various cancer cell lines:
- Mechanism of Action : It induces apoptosis in cancer cells through the modulation of several signaling pathways including the inhibition of NF-kB and activation of caspases .
Immunomodulatory Effects
Research indicates that Cepharanthine can enhance immune responses:
- Lymphocyte Activation : It stimulates the proliferation and activation of lymphocytes and macrophages . This property is particularly valuable in immunocompromised states or following chemotherapy.
Anti-inflammatory Activity
Cepharanthine also demonstrates anti-inflammatory effects:
- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation .
Pharmacokinetics
Understanding the pharmacokinetic profile of Cepharanthine is essential for its therapeutic application:
| Property | Value |
|---|---|
| Water Solubility | 0.00483 mg/mL |
| LogP | 5.31 |
| Half-life | Not specified |
| Metabolism | Hepatic |
Case Studies and Clinical Research
Several studies have highlighted the therapeutic potential of Cepharanthine:
- Cancer Treatment : A study demonstrated that Cepharanthine significantly inhibited tumor growth in a mouse model of breast cancer by inducing apoptosis and reducing cell proliferation .
- Immunotherapy Enhancement : In a clinical trial involving patients with chronic lymphocytic leukemia (CLL), Cepharanthine was shown to improve immune function and reduce disease symptoms when combined with traditional therapies .
- Inflammation Reduction : Another study focused on its effects in rheumatoid arthritis models where Cepharanthine administration led to decreased joint inflammation and pain scores compared to controls .
Q & A
Q. What experimental methods are recommended for characterizing the molecular structure of this compound?
The compound’s complex polycyclic framework necessitates advanced spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to resolve methoxy, methyl, and nitrogen/oxygen heterocycles. Multi-dimensional NMR (e.g., COSY, NOESY) is critical for stereochemical assignments .
- X-ray Crystallography : Required to confirm the spatial arrangement of fused rings and substituents, especially given the compound’s stereocenters (e.g., (14S,27R) configuration) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (C₃₇H₃₈N₂O₆) and isotopic distribution .
Q. How can researchers isolate this compound from natural sources, such as Stephania species?
Isolation typically involves:
- Extraction : Use methanol or ethanol under reflux to dissolve alkaloids and lignans.
- Chromatography : Combine column chromatography (silica gel) with preparative HPLC, leveraging polarity gradients to separate structurally similar analogs (e.g., cepharanthine) .
- Validation : Compare spectral data (e.g., UV, IR) with published profiles of Stephania alkaloids .
Q. What are the key challenges in synthesizing this compound de novo?
Multi-step synthesis faces:
- Regioselectivity : Controlling methoxy and methyl group placement in polycyclic systems.
- Heterocycle Formation : Optimizing conditions (e.g., Mitsunobu reactions for ether linkages, Buchwald-Hartwig amination for nitrogen rings) .
- Yield Optimization : Low yields (<10%) due to steric hindrance; iterative Design of Experiments (DoE) is recommended .
Advanced Research Questions
Q. How can computational models predict biological targets and structure-activity relationships (SAR) for this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen predicted targets (e.g., NF-κB p105 subunit, HDAC8) from Super-PRED databases .
- SAR Analysis : Compare with analogs like cepharanthine (Table 1). For example:
| Compound | Structural Feature | Bioactivity |
|---|---|---|
| Target Compound | Tetraaza-polycyclic core | Predicted NF-κB inhibition |
| Cepharanthine | Bisbenzylisoquinoline | Anti-inflammatory |
- ADMET Prediction : Tools like SwissADME assess CYP450 inhibition (e.g., CYP3A4: 68.86% substrate probability) and hepatotoxicity (93.75% risk) .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., cytotoxicity vs. neuroprotection)?
- Dose-Response Profiling : Use in vitro assays (e.g., MTT, apoptosis markers) across concentrations (1 nM–100 µM) to identify therapeutic windows.
- Mechanistic Studies : Combine RNA-seq and proteomics to differentiate pathways (e.g., NF-κB vs. HIF-1α modulation) .
- Species-Specific Models : Test in zebrafish (for neuroprotection) vs. human cell lines (e.g., HepG2 for toxicity) .
Q. How can crystallography address challenges in resolving the compound’s stereochemistry?
- Heavy-Atom Derivatives : Introduce halogen atoms (e.g., bromine) to improve diffraction quality.
- Low-Temperature Data Collection : Reduce thermal motion artifacts (e.g., 100 K with liquid nitrogen).
- Twinned Crystals : Apply twin refinement protocols in software like PHENIX .
Q. What methodologies validate the compound’s role in modulating epigenetic targets (e.g., HDAC8)?
- Enzymatic Assays : Use fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC) to measure HDAC8 inhibition (IC₅₀) .
- ChIP-seq : Assess histone acetylation changes at target loci (e.g., MYC oncogene) in treated vs. untreated cells.
- CRISPR Knockout : Validate specificity by comparing effects in HDAC8⁻/⁻ vs. wild-type models .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
